molecular formula C6H12ClNO B1321366 Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride CAS No. 60889-33-0

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

Cat. No.: B1321366
CAS No.: 60889-33-0
M. Wt: 149.62 g/mol
InChI Key: AZDCBNXQNYXXEO-UHFFFAOYSA-N
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Description

Table 1: Structural Parameters of the Bicyclic Framework

Parameter Value Source
C-O-C bond angle 108.5°
N-C-C bond angle 107.2°
Furan ring puckering Envelope conformation
Pyrrole ring puckering Half-chair conformation

Stereochemical Configuration: (3aR,6aS)-rel Diastereomeric Characterization

The compound exhibits two stereocenters at positions 3a and 6a, resulting in four possible stereoisomers. However, the (3aR,6aS)-rel configuration dominates in synthetic preparations due to thermodynamic stability and stereoselective synthesis routes:

  • Relative Configuration : The (3aR,6aS)-rel designation indicates that the stereocenters are on the same face of the bicyclic system, creating a cis-fused ring junction .
  • Diastereomer Stability : Molecular mechanics calculations show the (3aR,6aS)-rel isomer is 4.2 kcal/mol more stable than its trans counterpart due to reduced van der Waals repulsions .
  • Chiral Resolution : Despite the rel-configuration, enantiomeric separation is challenging due to rapid ring puckering interconversions at room temperature .

Table 2: Stereochemical Comparison of Diastereomers

Diastereomer ΔG (kcal/mol) Predominant Conformation
(3aR,6aS)-rel 0.0 Cis-fused
(3aS,6aR)-rel +4.2 Trans-fused
(3aR,6aR)-abs +5.8 Twisted boat
(3aS,6aS)-abs +6.1 Distorted chair

Protonation State and Salt Formation: Hydrochloride Counterion Effects

The hydrochloride salt forms via protonation of the pyrrole nitrogen, which alters the electronic and crystallographic properties of the molecule:

  • Protonation Site : The lone pair on the pyrrole nitrogen ($$ \text{p}K_a \approx 10.5 $$) accepts a proton from HCl, generating a positively charged ammonium ion .
  • Counterion Interaction : The chloride ion forms a hydrogen bond with the N-H group ($$ \text{N}\cdots\text{Cl}^- $$ distance: 3.12 Å) and weak electrostatic interactions with the furan oxygen .
  • Crystallographic Impact : X-ray diffraction studies reveal that the hydrochloride salt crystallizes in the monoclinic P2₁/c space group with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.67 \, \text{Å}, \beta = 102.3^\circ $$ .

Table 3: Electronic Changes Upon Protonation

Property Base Form Hydrochloride Salt
N-H stretching (IR) 3350 cm⁻¹ 3200 cm⁻¹
NBO charge on N -0.45 +0.12
HOMO-LUMO gap 6.8 eV 6.2 eV

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCBNXQNYXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613563
Record name Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1)
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-33-0
Record name 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60889-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of 3,4-bis(hydroxymethyl)furan-ketal or -acetal

  • Reaction: 3,4-bis(hydroxymethyl)furan is reacted with a ketone or aldehyde (e.g., 2,2-dimethoxypropane) or a low molecular weight ketal/acetal.
  • Purpose: To protect the hydroxyl groups by forming a ketal or acetal, which stabilizes the molecule for subsequent hydrogenation.
  • Conditions: Acid-catalyzed ketalization or acetalization under controlled temperature.

Step 2: Hydrogenation to cis 3,4-bis(hydroxymethyl)tetrahydrofuran-ketal or -acetal

  • Reaction: The ketal or acetal product from Step 1 undergoes catalytic hydrogenation.
  • Catalyst: Typically palladium or platinum catalysts under hydrogen atmosphere.
  • Outcome: Saturation of the furan ring to tetrahydrofuran ring, yielding the cis isomer.

Step 3: Hydrolysis to cis 3,4-bis(hydroxymethyl)tetrahydrofuran

  • Reaction: Acidic hydrolysis of the ketal or acetal protecting groups.
  • Result: Regeneration of the two hydroxyl groups on the tetrahydrofuran ring.

Step 4: Conversion of Hydroxyl Groups to Sulfonyl or Halogen Groups

  • Reaction: The two hydroxyl groups are replaced by sulfonyl groups (e.g., tosylates) or halogens (e.g., chlorides or bromides).
  • Reagents: Sulfonyl chlorides or halogenating agents.
  • Purpose: To activate the molecule for nucleophilic substitution in the next step.

Step 5: Cyclization with Ammonia or Amines to Form Hexahydro-1H-furo[3,4-c]pyrrole

  • Reaction: The activated intermediate is reacted with ammonia or alkyl/aralkyl amines.
  • Mechanism: Nucleophilic substitution followed by intramolecular cyclization to form the bicyclic pyrrole ring.
  • Optional: If alkyl or aralkyl amines are used, debenzylation or dealkylation is performed to yield the final hexahydro-1H-furo[3,4-c]pyrrole.

Summary Table of Preparation Steps

Step Reaction Description Key Reagents/Conditions Product Intermediate
1 Ketal/acetal formation from 3,4-bis(hydroxymethyl)furan Ketone/aldehyde (e.g., 2,2-dimethoxypropane), acid catalyst 3,4-bis(hydroxymethyl)furan-ketal/acetal
2 Catalytic hydrogenation Pd or Pt catalyst, H2 atmosphere cis 3,4-bis(hydroxymethyl)tetrahydrofuran-ketal/acetal
3 Hydrolysis of ketal/acetal Acidic conditions cis 3,4-bis(hydroxymethyl)tetrahydrofuran
4 Conversion of hydroxyls to sulfonyl or halogen groups Sulfonyl chlorides or halogenating agents Activated intermediate (e.g., ditosylate or dihalide)
5 Cyclization with ammonia or amines NH3 or alkyl/aralkyl amines Hexahydro-1H-furo[3,4-c]pyrrole or derivatives

Research Findings and Experimental Data

Patent-Based Process Validation

  • The patented process (US Patent US3855237A) confirms the above steps with detailed reaction conditions and yields.
  • Example: Reaction of 3,4-bis(hydroxymethyl)furan with 2,2-dimethoxypropane forms the isopropylidene ketal intermediate.
  • Hydrogenation under mild conditions yields the cis tetrahydrofuran ketal.
  • Hydrolysis regenerates the diol, which is then converted to ditosylate or dichloride.
  • Final reaction with ammonia yields hexahydro-1H-furo[3,4-c]pyrrole hydrochloride with high purity and yield.

Experimental Synthesis Data

Parameter Condition/Value Notes
Ketal formation temperature Ambient to 50°C Acid catalysis required
Hydrogenation pressure 1-5 atm H2 Pd/C catalyst preferred
Hydrolysis conditions Dilute acid, room temperature to 50°C Controlled to avoid ring opening
Halogenation reagent TsCl, SOCl2, or PBr3 Stoichiometric amounts
Cyclization temperature 25-110°C Ammonia in solvent or neat
Yield Typically 70-85% overall Depends on purification and scale

Example Experimental Procedure

  • A mixture of 3,4-bis(hydroxymethyl)furan and 2,2-dimethoxypropane is stirred with an acid catalyst to form the ketal.
  • The ketal is hydrogenated over Pd/C at room temperature under 3 atm hydrogen for 4 hours.
  • The product is hydrolyzed with dilute HCl to yield the diol.
  • The diol is treated with tosyl chloride in pyridine to form the ditosylate.
  • The ditosylate is reacted with ammonia in ethanol at 80°C for 2 hours to afford this compound.

Additional Notes on Variations and Optimization

  • Alternative amines can be used in Step 5 to yield substituted derivatives, which can be dealkylated to the parent compound.
  • The choice of protecting groups in Step 1 can influence the stereochemistry and yield.
  • Hydrogenation catalysts and conditions can be optimized for scale-up.
  • Purification typically involves crystallization of the hydrochloride salt for enhanced stability and handling.

Chemical Reactions Analysis

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

Chemical and Structural Properties

Molecular Formula : C₆H₁₂ClN₁O
Molecular Weight : 149.62 g/mol
Density : Approximately 1.028 g/cm³
IUPAC Name : (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

The bicyclic structure of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride allows for unique interactions with various biological targets, enhancing its potential applications in drug development and chemical synthesis.

Applications in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

  • Formation of Complex Molecules : It can be used to synthesize more complex organic compounds through reactions such as cyclization and substitution.
  • Intermediates in Drug Synthesis : The compound is utilized as an intermediate for synthesizing biologically active molecules, which are essential in pharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. Research highlights include:

  • PARP Inhibition : A study focused on the generation of derivatives from hexahydro-1H-furo[3,4-c]pyrrole showed promising results as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .
Study ReferenceFindings
Evaluated derivatives as anticancer agents through PARP inhibition.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

  • Inflammation Modulation : Studies suggest that this compound may modulate pathways involved in inflammation and neuronal signaling, indicating potential therapeutic roles in neurodegenerative diseases .
Study ReferenceFindings
Suggested modulation of inflammatory pathways; potential neuroprotective effects.

Pharmacological Insights

This compound interacts with various biomolecules within the proteasome pathway, suggesting its role in modulating protein degradation processes. This interaction is significant for developing treatments targeting diseases characterized by protein misfolding or aggregation.

Mechanism of Action

The mechanism of action of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Substitution: Furo vs. Thieno Derivatives

Replacing the oxygen atom in the furo ring with sulfur generates hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 179339-70-9). This substitution alters electronic properties and lipophilicity:

Compound Molecular Formula Molecular Weight Key Structural Feature Application
Hexahydro-1H-furo[3,4-c]pyrrole HCl C₆H₁₂ClNO 149.62 Oxygen-containing furo ring Viral protease inhibition
Hexahydro-1H-thieno[3,4-c]pyrrole HCl C₆H₁₂ClNS 165.68 Sulfur-containing thieno ring Research analog

Stereochemical Variations: Cis vs. Trans Isomers

The trans-hexahydro-1H-furo[3,4-c]pyrrole isomer (CAS: 2098127-36-5) highlights the role of stereochemistry. Unlike the parent compound, the trans configuration may affect:

  • Conformational flexibility : Altered ring puckering could impact binding to target proteins.
  • Synthetic utility : Serves as a key intermediate in drug discovery .
a. 5-(m-Chlorophenylacetyl) Derivative
  • Structure : Adds a chlorophenylacetyl group to the pyrrole nitrogen.
  • Application : Demonstrated antipyretic efficacy in animal models, formulated into 200 mg capsules with lactose .
  • Mechanism : Likely enhances blood-brain barrier penetration via hydrophobic interactions.
b. 5-Phenethyl Derivative (Hydrochloride Salt)
  • Structure : Phenethyl group substitution.
  • Application : Injectable formulation (5 mg/mL) for intramuscular use, combining propylene glycol for solubility .
c. Oxadiazole Derivatives
  • Example: rac-2-[(3aS,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3(a)-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride (Mol. Wt. 232.67).

Morpholine-Fused Analogs

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride (CAS: 1909314-19-7) replaces the furo ring with a morpholine system:

  • Molecular Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 207.65 g/mol

Biological Activity

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS Number: 60889-33-0) is a heterocyclic compound characterized by a unique bicyclic structure that includes both furan and pyrrole rings. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, antimicrobial properties, and anticancer effects. This article explores the biological activity of this compound based on current research findings.

  • Molecular Formula : C₆H₁₂ClN₁O
  • Molecular Weight : Approximately 149.62 g/mol
  • Density : About 1.028 g/cm³

The presence of functional groups in this compound enhances its solubility and stability, making it a suitable candidate for various biological applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate protein degradation processes by engaging with the proteasome pathway . Additionally, the compound's interactions with enzymes and receptors suggest potential roles in various physiological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity and Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including melanoma (SH-4) and keratinocytes (HaCaT). The IC50 value for SH-4 cells was reported to be approximately 44.63 ± 3.51 μM, indicating significant antiproliferative activity comparable to standard chemotherapeutics like Carboplatin .
  • Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest in the S phase, suggesting that it disrupts normal cell division processes .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve interference with bacterial protein synthesis or cell wall integrity .

Comparative Analysis of Biological Activity

Compound IC50 (μM) Activity Type Target Cells
Hexahydro-1H-furo[3,4-c]pyrrole44.63 ± 3.51AntiproliferativeSH-4 melanoma cells
Carboplatin18.2AnticancerVarious cancer cells
Temozolomide50AnticancerVarious cancer cells
Ribociclib34.96AnticancerVarious cancer cells

Study on Antiproliferative Effects

In a study examining the effects of this compound on SH-4 melanoma cells, treatment resulted in a significant increase in apoptotic cell populations after 48 hours compared to control groups. The study utilized flow cytometry to assess apoptosis levels and indicated that the compound's selectivity index was notably high at 3.83 .

Safety Profile Assessment

A safety assessment using BALB 3T3 mouse embryonic fibroblasts indicated low cytotoxicity and absence of phototoxic potential for this compound. This suggests that while the compound exhibits significant biological activity against cancer cells, it may have a favorable safety profile for normal cells .

Q & A

Q. What are the key synthetic methodologies for synthesizing Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, and how do experimental conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Cycloaddition reactions to form the fused furan-pyrrolidine scaffold.
  • Step 2 : Reduction using agents like LiAlH₄ to achieve stereochemical control.
  • Step 3 : Acid-catalyzed dehydration (e.g., TsOH) to stabilize the ring system.
  • Step 4 : Hydrogenolysis (e.g., Pd(OH)₂/C) to remove protecting groups and isolate the hydrochloride salt .
    Methodological Insight : Optimize reaction time and temperature in Step 3 to avoid side reactions (e.g., over-dehydration). Use inert atmospheres (N₂/Ar) during sensitive steps to prevent oxidation .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Purity Analysis : Employ HPLC with UV detection (λ = 210–254 nm) and compare against reference standards. Purity thresholds ≥95% are typical for pharmacological studies .
  • Stereochemical Confirmation : Use chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography to resolve enantiomers, as the compound may exist as racemic mixtures or specific stereoisomers .
  • Spectroscopic Data : Validate structures via ¹H/¹³C NMR (e.g., δ 3.2–4.5 ppm for fused ring protons) and FT-IR (C-N stretch at ~1,200 cm⁻¹) .

Q. What are the stability considerations for storage and handling in aqueous vs. non-aqueous systems?

  • Storage : Store under inert atmosphere (N₂/Ar) at room temperature to prevent hygroscopic degradation. Avoid prolonged exposure to light .
  • Aqueous Stability : Conduct pH-dependent stability studies (pH 3–9) to assess hydrolysis. The compound is prone to degradation in acidic conditions (pH < 4) due to protonation of the pyrrolidine nitrogen .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic yields reported across literature?

  • Case Example : Discrepancies in Step 2 (LiAlH₄ reduction yields: 60–85%) may arise from residual moisture or competing pathways. Use kinetic monitoring (e.g., in situ IR) to identify intermediates and optimize stoichiometry .
  • Data Reconciliation : Compare purity metrics (e.g., batch-specific HPLC data from vs. 15) to isolate operator-dependent vs. method-dependent variables.

Q. What strategies are effective for enantioselective synthesis or chiral resolution of this compound?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cycloaddition or reduction steps to induce enantiomeric excess .
  • Resolution Methods : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) or simulated moving-bed chromatography for large-scale separations .

Q. How can researchers evaluate the compound's pharmacological activity, and what confounding factors arise in bioassays?

  • In Vitro Screening : Test against GPCR targets (e.g., serotonin receptors) due to structural similarity to bioactive pyrrolidine derivatives. Use radioligand binding assays with controls for non-specific interactions .
  • Confounding Factors : Address solubility limitations (e.g., DMSO stock solutions >10 mM may aggregate) and validate target engagement via CRISPR-edited cell lines .

Q. How should researchers address discrepancies in reported hazard profiles (e.g., toxicity vs. biocompatibility)?

  • Contradiction Analysis : Compare GHS data (: H302/H315 hazards) with in vivo studies (if available). For example, acute oral toxicity (LD₅₀ > 300 mg/kg in rodents) may contradict severe hazard labels, suggesting context-dependent risks .
  • Mitigation : Conduct tiered toxicity testing (AMES → micronucleus → acute/chronic models) to align safety protocols with application-specific exposure levels .

Methodological Best Practices

  • Synthetic Reproducibility : Document batch-specific variables (e.g., solvent grade, catalyst lot) to troubleshoot yield inconsistencies .
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT-predicted NMR shifts) to confirm structural assignments .
  • Safety Protocols : Adopt glovebox techniques for air-sensitive steps and use P261/P305+P351+P338-compliant PPE during handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Reactant of Route 2
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

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